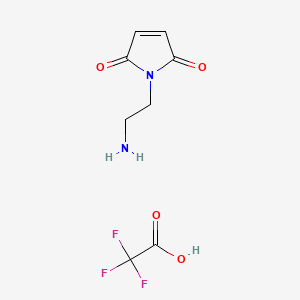

1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

Description

Properties

IUPAC Name |

1-(2-aminoethyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.C2HF3O2/c7-3-4-8-5(9)1-2-6(8)10;3-2(4,5)1(6)7/h1-2H,3-4,7H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHKVOGCDPODMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583690 | |

| Record name | Trifluoroacetic acid--1-(2-aminoethyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146474-00-2 | |

| Record name | Trifluoroacetic acid--1-(2-aminoethyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

An In-Depth Technical Guide to the Synthesis of 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

Abstract

This technical guide provides a comprehensive and in-depth exploration of the , a crucial heterobifunctional crosslinker in the fields of bioconjugation, drug delivery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the process for successful and reproducible synthesis.

Introduction: The Significance of a Versatile Crosslinker

1-(2-Aminoethyl)-1H-pyrrole-2,5-dione, often referred to as N-(2-Aminoethyl)maleimide, is a highly valuable reagent due to its dual functionality. It possesses a maleimide group, which exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, and a primary amine that allows for further conjugation to other molecules, such as those containing carboxylic acids.[1] The trifluoroacetate salt form enhances its stability and ease of handling.[2]

The maleimide moiety's reactivity is the cornerstone of its utility. It readily participates in Michael addition reactions with thiols, forming stable thioether bonds.[3] This reaction is a cornerstone of "click chemistry" due to its efficiency, high yield, and mild reaction conditions, typically proceeding optimally in a pH range of 6.5 to 7.5.[4][5] This specific pH window allows for the chemoselective modification of cysteine residues in proteins and peptides, making it an indispensable tool for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized polymers.[1][3]

This guide will detail a robust and widely employed two-step synthetic route, commencing with the synthesis of a Boc-protected intermediate followed by its deprotection to yield the final trifluoroacetate salt.

Synthetic Strategy: A Two-Step Approach to Purity and Stability

The is most effectively achieved through a two-step process that ensures the selective formation of the desired product and prevents unwanted polymerization or side reactions involving the reactive primary amine.

The overall synthetic pathway is as follows:

Caption: Overall synthetic workflow for this compound.

This strategy hinges on the use of a tert-butyloxycarbonyl (Boc) protecting group for the primary amine of ethylenediamine. The Boc group is stable under the conditions required for the formation of the maleimide ring but can be readily and cleanly removed under acidic conditions using trifluoroacetic acid (TFA).[6][7] This approach prevents the primary amine from reacting with the maleic anhydride or the newly formed maleimide, which would lead to a complex mixture of products.

Detailed Experimental Protocols

Step 1: Synthesis of N-(2-[(t-Boc)amino]ethyl)maleimide

This step involves the reaction of maleic anhydride with mono-Boc-protected ethylenediamine. The reaction proceeds in two stages: an initial ring-opening addition of the amine to the anhydride to form a maleamic acid intermediate, followed by a dehydration-induced cyclization to form the imide ring.[8][9]

Reaction Mechanism:

Caption: Mechanism for the synthesis of the Boc-protected intermediate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Maleic Anhydride | 108-31-6 | 98.06 | 9.8 g | 0.1 |

| N-Boc-ethylenediamine | 57260-73-8 | 160.22 | 16.0 g | 0.1 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | - |

| Acetic Anhydride | 108-24-7 | 102.09 | 20 mL | - |

| Sodium Acetate | 127-09-3 | 82.03 | 8.2 g | 0.1 |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (9.8 g, 0.1 mol) in glacial acetic acid (60 mL).

-

Addition of Amine: To this solution, add a solution of N-Boc-ethylenediamine (16.0 g, 0.1 mol) in glacial acetic acid (40 mL) dropwise over 30 minutes at room temperature. An exothermic reaction may be observed.

-

Formation of Maleamic Acid: Stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the maleamic acid intermediate.

-

Cyclization: Add sodium acetate (8.2 g, 0.1 mol) and acetic anhydride (20 mL) to the reaction mixture.

-

Heating: Heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the product under vacuum to yield N-(2-[(t-Boc)amino]ethyl)maleimide as a solid.[10]

Step 2: Deprotection and Salt Formation to Yield this compound

The final step involves the acid-catalyzed removal of the Boc protecting group using trifluoroacetic acid (TFA).[11] This reaction is typically fast and clean, yielding the trifluoroacetate salt of the desired product directly.[12]

Deprotection Mechanism:

Caption: Mechanism of Boc deprotection with Trifluoroacetic Acid (TFA).

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-(2-[(t-Boc)amino]ethyl)maleimide | 134272-63-2 | 240.26 | 24.0 g | 0.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 50 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | 500 mL | - |

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve the N-(2-[(t-Boc)amino]ethyl)maleimide (24.0 g, 0.1 mol) in dichloromethane (DCM, 100 mL).

-

Addition of TFA: Cool the solution in an ice bath and add trifluoroacetic acid (TFA, 50 mL) dropwise with stirring. Gas evolution (isobutylene and CO2) will be observed.[12]

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.[11]

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

Precipitation: Add cold diethyl ether (500 mL) to the resulting oil with vigorous stirring to precipitate the product.

-

Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C6H8N2O2 · C2HF3O2 |

| Molecular Weight | 254.16 g/mol |

| Appearance | White to off-white crystalline solid[13] |

| Purity (Typical) | >95% (HPLC)[14] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[13] |

| CAS Number | 146474-00-2[13] |

Spectroscopic Data (Expected):

-

¹H NMR: Peaks corresponding to the maleimide protons (δ ~6.8 ppm, singlet, 2H), the ethyl chain protons (two triplets), and the ammonium protons.

-

¹³C NMR: Resonances for the carbonyl carbons of the maleimide ring (δ ~170 ppm), the vinyl carbons of the maleimide ring (δ ~135 ppm), and the carbons of the ethyl chain.

-

Mass Spectrometry (ESI+): A peak corresponding to the protonated free amine [M+H]⁺ at m/z ~141.06.

Safety and Handling

-

Maleic anhydride is corrosive and a potent sensitizer. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always use in a well-ventilated fume hood and wear acid-resistant gloves and eye protection.[15]

-

Dichloromethane (DCM) is a suspected carcinogen. Handle with care in a fume hood.

-

The final product, like other maleimides, is a potential skin and eye irritant.[16] Handle with appropriate PPE.

-

Due to the susceptibility of the maleimide ring to hydrolysis, especially at pH > 7.5, aqueous solutions of the final product should be prepared fresh before use.[4] For long-term storage, the solid trifluoroacetate salt should be kept in a cool, dry, and dark place under an inert atmosphere.[1]

Conclusion

The two-step detailed in this guide provides a reliable and efficient method for producing this versatile crosslinking agent. By employing a Boc protection strategy, this protocol ensures high purity and yield. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are paramount for successful synthesis. This compound will continue to be a vital tool for researchers in the development of advanced bioconjugates and functional materials.

References

-

Wikipedia. (n.d.). Maleimide. Retrieved from [Link]

-

Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(12), 1489-1495. [Link]

-

Jones, M. W., et al. (2016). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Communications, 52(74), 11149-11152. [Link]

-

Sharpless, C. M., & Brown, P. R. (1966). The reactions of amines and amino acids with maleimides. Structure of the reaction products deduced from infrared and nuclear magnetic resonance spectroscopy. Biochemistry, 5(9), 2963-2971. [Link]

-

ResearchGate. (n.d.). Synthesis of maleimide derivatives (3a-f). [Table]. Retrieved from [Link]

-

AIP Publishing. (2022). Synthesis of biological active compounds based on derivatives of maleimide. AIP Conference Proceedings. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved from [Link]

-

ACS Publications. (1966). The Reactions of Amines and Amino Acids with Maleimides. Structure of the Reaction Products Deduced from Infrared and Nuclear Magnetic Resonance Spectroscopy. Biochemistry. [Link]

-

ChemRxiv. (2018). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. [Link]

-

Thieme Connect. (2016). Synthesis of Next Generation Maleimide Radical Labels. Synlett. [Link]

-

Alkali Scientific. (n.d.). N-(2-Aminoethyl)maleimide trifluoroacetate salt, 1 X 1 g (56951-1G-F). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. [Figure]. Retrieved from [Link]

-

SLS. (n.d.). N-(2-Aminoethyl)maleimide trifluoroacetate salt,;, >=95% (HPLC), >=98% (T). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

-

SLS. (n.d.). 1-(2-AMINOETHYL)MALEIMIDE HYDR. Retrieved from [Link]

-

ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

-

Creative Biolabs. (n.d.). 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione TFA salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Retrieved from [Link]

-

NIH. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

-

ResearchGate. (2012, February 21). Synthesis of N-Boc,(1,6 aminohexyl) maleimide. Retrieved from [Link]

-

MOST Wiedzy. (2012). Efficient Method for the Synthesis of Functionalized Basic Maleimides. Retrieved from [Link]

Sources

- 1. N-(2-Aminoethyl)maleimide|Bioconjugation Reagent [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Maleimide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. N-(2-Aminoethyl)maleimide (trifluoroacetate salt) | CAS 146474-00-2 | Cayman Chemical | Biomol.com [biomol.com]

- 14. 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione Trifluoroacetate [cymitquimica.com]

- 15. researchgate.net [researchgate.net]

- 16. 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | C6H9ClN2O2 | CID 22118207 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of N-(2-Aminoethyl)maleimide trifluoroacetate

An In-Depth Technical Guide to the Physicochemical Properties and Applications of N-(2-Aminoethyl)maleimide Trifluoroacetate

Introduction

N-(2-Aminoethyl)maleimide trifluoroacetate is a heterobifunctional crosslinking agent of significant interest to researchers, scientists, and drug development professionals.[1] Its molecular architecture, featuring a thiol-reactive maleimide group and a primary amine, provides a versatile platform for the covalent linkage of biomolecules.[1][2] This guide offers a comprehensive overview of its core physicochemical properties, reactivity, and practical applications, with a focus on providing field-proven insights to ensure successful and reproducible bioconjugation outcomes. The trifluoroacetate salt form enhances its solubility and handling characteristics, making it a valuable reagent in the synthesis of antibody-drug conjugates (ADCs), functionalized hydrogels, and fluorescently labeled proteins.[2][3][4][5]

Section 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, solvent selection, and reaction setup.

Summary of Physicochemical Data

The essential properties of N-(2-Aminoethyl)maleimide trifluoroacetate are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | 1-(2-aminoethyl)-1H-pyrrole-2,5-dione, 2,2,2-monotrifluoroacetate | [3][4] |

| Synonyms | 2-Maleimidoethylamine trifluoroacetate salt | [3][4] |

| CAS Number | 146474-00-2 | [3][4][6][7] |

| Molecular Formula | C₆H₈N₂O₂ · CF₃COOH | [3][4] |

| Formula Weight | 254.2 g/mol | [3][4][6] |

| Appearance | Crystalline solid / Powder | [3][4] |

| Purity | Typically ≥95% (HPLC) | [3][4][7] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mLAlso soluble in Water and DCM | [3][4][7] |

| Storage | -20°C | [3][4][7] |

| Stability | ≥ 4 years when stored properly | [4] |

Insights into Key Properties

-

Solubility : The broad solubility profile is a key advantage. Its miscibility with organic solvents like DMSO and DMF is essential for preparing concentrated stock solutions, while its solubility in aqueous buffers like PBS facilitates direct use in bioconjugation reactions under physiological conditions.[3][4][7]

-

Stability and Storage : The compound is stable for years when stored at the recommended -20°C, ensuring reagent integrity and experimental reproducibility over time.[4] It is typically shipped at ambient temperature, but long-term storage should be cold to prevent degradation of the reactive maleimide group.[4][7]

Section 2: Reactivity and Mechanism of Action

N-(2-Aminoethyl)maleimide trifluoroacetate's utility is defined by its two distinct functional groups, which can be addressed in a controlled, often sequential, manner.

The Thiol-Maleimide Michael Addition

The cornerstone of this reagent's functionality is the highly specific and efficient reaction between its maleimide group and a free sulfhydryl (thiol) group. This reaction is a classic Michael addition, where the nucleophilic sulfur of a thiol attacks one of the electron-deficient carbons of the maleimide's double bond.[2][8]

This conjugation proceeds rapidly under physiological conditions (pH 7.0-7.5), forming a stable thioether bond.[9] The high selectivity for thiols over other nucleophilic groups, such as amines, is a critical advantage, as it minimizes the formation of unwanted side products and preserves the integrity of the target biomolecule.[2][10]

Visualization of the Thiol-Maleimide Reaction

Caption: Reaction mechanism of N-(2-Aminoethyl)maleimide with a thiol.

The Versatile Primary Amine

The terminal primary amine on the ethyl linker provides a second, orthogonal reactive site. This amine group does not interfere with the thiol-maleimide reaction at neutral pH. It can be subsequently functionalized using amine-reactive chemistry, such as coupling with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, or reacting with isothiocyanates.[11] This dual functionality makes it an ideal heterobifunctional linker for constructing complex molecular architectures, such as linking a thiol-containing peptide to a carboxyl-bearing surface or protein.[1][8]

Factors Influencing Reactivity

-

pH: The optimal pH range for the thiol-maleimide reaction is 7.0-7.5.[9][12] Below this range, the concentration of the more nucleophilic thiolate anion (R-S⁻) is reduced, slowing the reaction rate. Above pH 8.0, the maleimide ring becomes increasingly susceptible to hydrolysis, and the potential for side reactions with amines increases.

-

Temperature: Reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[8][9][12] The lower temperature is often preferred when working with sensitive proteins to minimize potential degradation.

-

Molar Ratio: An excess of the maleimide reagent (typically 5- to 20-fold molar excess over the thiol) is used to drive the reaction to completion, especially when labeling proteins where thiol concentration may be low or difficult to determine precisely.[8][9][13]

Section 3: Experimental Protocol: A Self-Validating Workflow for Protein-Maleimide Conjugation

This protocol provides a robust, step-by-step methodology for conjugating N-(2-Aminoethyl)maleimide to a thiol-containing protein, such as an antibody with reduced disulfide bonds or a protein with cysteine residues.

Workflow Visualization

Caption: Experimental workflow for protein conjugation.

Materials

-

Thiol-containing protein (e.g., cysteine-containing peptide or antibody)

-

N-(2-Aminoethyl)maleimide trifluoroacetate

-

Conjugation Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification system: Gel filtration column (e.g., Sephadex G-25), HPLC, or dialysis cassette

Step-by-Step Methodology

-

Prepare Protein Solution : Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[9]

-

Causality: Degassing the buffer by sparging with an inert gas (e.g., argon or nitrogen) is crucial to prevent oxygen from re-oxidizing free thiols into non-reactive disulfide bonds.[9]

-

-

(Optional) Reduce Disulfide Bonds : If the protein's thiols are present as disulfide bonds (e.g., in antibodies), they must be reduced. Add a 10- to 100-fold molar excess of TCEP to the protein solution.[9][13] Incubate at room temperature for 20-30 minutes.[9][12]

-

Expert Insight: TCEP is the preferred reducing agent for this application because it is thiol-free and does not need to be removed prior to the addition of the maleimide reagent, streamlining the workflow.[11]

-

-

Prepare Maleimide Stock Solution : Immediately before use, dissolve N-(2-Aminoethyl)maleimide trifluoroacetate in anhydrous DMSO or DMF to create a 10 mM stock solution.[8][9][12]

-

Causality: Preparing the stock solution fresh is essential because the maleimide group can slowly hydrolyze in the presence of trace amounts of water in the solvent.

-

-

Initiate Conjugation : Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of maleimide over the available thiol groups.[9][13] Mix gently but thoroughly.

-

Incubate : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[9][12]

-

Trustworthiness: The progress of the reaction can be monitored by taking aliquots and quenching with a thiol-containing compound (like β-mercaptoethanol) followed by analysis (e.g., HPLC or SDS-PAGE) to validate completion.

-

-

Purify the Conjugate : Remove unreacted maleimide and other small molecules from the protein conjugate.

Section 4: Safety and Handling

As a laboratory chemical, N-(2-Aminoethyl)maleimide trifluoroacetate requires careful handling.

-

Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6][14]

-

Precautionary Measures :

References

-

n-(2-aminoethyl)maleimide, trifluoroacetate salt | C8H9F3N2O4 | CID 16212752. PubChem, National Center for Biotechnology Information. [Link]

-

Understanding Thiol-Maleimide Conjugation: A Key to Biopharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

HPLC chromatogram of the reaction between N -(2-aminoethyl) maleimide... ResearchGate. [Link]

-

Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. [Link]

Sources

- 1. N-(2-アミノエチル)マレイミド・トリフルオロ酢酸塩、 98 (T) - 1 gポリ・チューブ入り、250 mgポリボトル入り - サイズ [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(2-Aminoethyl)maleimide (trifluoroacetate salt) | CAS 146474-00-2 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. alkalisci.com [alkalisci.com]

- 6. n-(2-aminoethyl)maleimide, trifluoroacetate salt | C8H9F3N2O4 | CID 16212752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2-Aminoethyl)maleimide TFA salt, 146474-00-2 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. biotium.com [biotium.com]

- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Solubility of 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione trifluoroacetate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione trifluoroacetate, a critical heterobifunctional crosslinker. Designed for researchers, chemists, and professionals in drug development and bioconjugation, this document delves into the molecular factors governing its solubility, presents established quantitative data, and outlines a robust experimental protocol for solubility determination.

Introduction: The Critical Role of a Versatile Crosslinker

1-(2-Aminoethyl)-1H-pyrrole-2,5-dione, commonly functionalized as its trifluoroacetate (TFA) salt, is a cornerstone reagent in the field of bioconjugation.[1][2] Its architecture features a thiol-reactive maleimide group and a primary amine, which can be coupled to carboxylic acids or activated esters.[1] This dual reactivity allows for the precise covalent linking of molecules, making it indispensable for creating antibody-drug conjugates (ADCs), PEGylating proteins, developing hydrogels, and preparing functionalized surfaces.

The success of any conjugation strategy hinges on the ability to control reaction conditions, and at the heart of this control lies solubility. A thorough understanding of the solubility profile of this crosslinker is not merely academic; it is a prerequisite for rational solvent selection, reaction optimization, purification, and the formulation of the final conjugate. This guide elucidates the principles governing its solubility and provides the practical data and methods required for its effective use in a laboratory setting.

Physicochemical Profile

The compound's structure as a salt has a profound impact on its physical and chemical properties.

| Property | Value | Source(s) |

| Chemical Name | 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione, 2,2,2-monotrifluoroacetate | [3][4] |

| Common Synonyms | N-(2-Aminoethyl)maleimide trifluoroacetate salt; 2-Maleimidoethylamine TFA | [3][4] |

| CAS Number | 146474-00-2 | [3][4][5] |

| Molecular Formula | C₆H₈N₂O₂ · CF₃COOH | [3][4] |

| Formula Weight | 254.2 g/mol | [3][4][6] |

| Appearance | White to light yellow crystalline solid/powder | [3][5] |

Quantitative Solubility Data

The TFA salt form of 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione exhibits excellent solubility in polar organic solvents. The data below, sourced from leading chemical suppliers, represents a reliable starting point for experimental design.

| Solvent | Reported Solubility | Source(s) |

| Dimethylformamide (DMF) | ≥ 30 mg/mL | [3][4] |

| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | [3][4] |

| Ethanol | ≥ 30 mg/mL | [3][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ≥ 10 mg/mL | [3][4] |

Note: These values often indicate that a clear solution was obtained at the specified concentration, which serves as a practical lower limit for solubility.

The Science of Solubility: A Molecular Perspective

The solubility of this compound is a direct consequence of the interplay between its constituent functional groups and the properties of the solvent. The principle of "like dissolves like" is the guiding framework for understanding these interactions.

Key Molecular Features:

-

Maleimide Ring: This unsaturated dicarboximide is a polar functional group but possesses significant nonpolar character due to its hydrocarbon backbone.[7][8] Its reactivity towards thiols is its primary chemical utility.[3]

-

Ethylamine Linker & TFA Salt: The primary amine on the ethyl linker is protonated by the strong trifluoroacetic acid (pKa ≈ 0.2-0.5)[9]. This creates a positively charged ammonium center that forms a strong ionic bond with the negatively charged trifluoroacetate counter-ion. This ion pair introduces a highly polar, salt-like character to the molecule.

-

Trifluoroacetate (TFA) Counter-ion: The TFA counter-ion is crucial. TFA salts are known for their high solubility in polar media.[9][10] The presence of the highly electronegative fluorine atoms enhances the stability of the anion and its ability to be well-solvated.[11][12]

Caption: Molecular interactions governing solubility.

Solvent-Specific Interactions:

-

Polar Aprotic Solvents (DMSO, DMF): These solvents possess large dipole moments and are highly effective at solvating ions. They disrupt the ionic interaction between the ammonium cation and the TFA anion, effectively surrounding each charged species. This strong solvation of the polar salt portion, combined with favorable dipole-dipole interactions with the maleimide ring, explains the excellent solubility (≥30 mg/mL).

-

Polar Protic Solvents (Ethanol, Water): These solvents excel at forming hydrogen bonds. The alcohol or water molecules act as both hydrogen bond donors (to the TFA oxygens and maleimide carbonyls) and acceptors (from the ammonium group). This extensive hydrogen bonding network readily accommodates the crosslinker. The slightly lower solubility in aqueous buffers like PBS compared to pure organic solvents can be attributed to the extremely high polarity of water, which may less effectively solvate the nonpolar regions of the maleimide ring.

-

Non-Polar Solvents (e.g., Toluene, Hexane): While not typically used, solubility is predicted to be extremely low. These solvents lack the polarity and hydrogen-bonding capability to overcome the strong electrostatic forces of the ionic salt, making dissolution energetically unfavorable.

Experimental Protocol: Thermodynamic Solubility Determination

For definitive, publication-quality data, the Shake-Flask Method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[13][14] It measures the saturation concentration of a compound in a given solvent at a specific temperature.

Principle:

An excess of the solid solute is agitated in the solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. The concentration of the solute in the saturated supernatant is then measured.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 5-10 mg of 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione TFA into several 2 mL glass vials.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent (e.g., DMSO, Ethanol, Acetonitrile) into each vial. This ensures an excess of undissolved solid.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the suspensions for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached, especially for sparingly soluble compounds.[14][15]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand for 30 minutes for larger particles to settle.

-

To separate the saturated liquid phase from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes. Alternatively, filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE). Self-Validation Check: Ensure the filter material does not adsorb the solute.

-

-

Quantification:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Perform a large, precise serial dilution of the supernatant into a suitable mobile phase for analysis.

-

Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.[16]

-

-

Calculation:

-

Calculate the original concentration in the supernatant by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mM.

-

Caption: Workflow for the Shake-Flask Solubility Method.

Field Insights and Best Practices

-

Stock Solution Preparation: For routine lab use, preparing a concentrated stock solution (e.g., 50-100 mM) in anhydrous DMSO or DMF is highly recommended.[17] These solvents offer high solubility and minimize the risk of premature hydrolysis of the maleimide ring. Store stock solutions at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.

-

Hydrolytic Stability: The maleimide group is susceptible to hydrolysis, especially at neutral to high pH.[17] When preparing solutions in aqueous buffers like PBS, it is critical to do so immediately before use to maximize the concentration of the active, thiol-reactive species.

-

The Impact of the TFA Counter-ion: While beneficial for solubility, residual TFA can be a concern in cellular assays where it can lower the pH of unbuffered media or exhibit cytotoxic effects.[18][19] For sensitive biological applications, consider performing a salt exchange to a more biocompatible counter-ion like chloride or acetate.

-

Kinetic vs. Thermodynamic Solubility: In high-throughput screening environments, kinetic solubility methods (e.g., nephelometry or turbidimetry) are often used.[15][20] These methods involve adding a DMSO stock to an aqueous buffer and detecting precipitation. While faster, they typically overestimate solubility compared to the equilibrium-based shake-flask method.[16] It is crucial to recognize which type of data is being used to inform experimental design.

References

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

-

1-(2-Aminoethyl)-1H-pyrrole-2,5-dione TFA salt. AxisPharm. Available at: [Link]

-

Glarnaa, R. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

Otvos, F., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals. Available at: [Link]

-

Understanding TFA. European FluoroCarbons Technical Committee. Available at: [Link]

-

Toth, I., et al. (2019). Formulation Composition and Process Affect Counterion for CSP7 Peptide. Pharmaceutics. Available at: [Link]

-

Jain, A., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Available at: [Link]

-

1-(2-aminoethyl)-1H-pyrrole-2,5-dione TFA salt. MOLBASE. Available at: [Link]

-

n-(2-aminoethyl)maleimide, trifluoroacetate salt. PubChem. Available at: [Link]

-

Hasan, M. S., & Al-Azzawi, A. M. (2023). Solubility of polymers in different organic solvents. ResearchGate. Available at: [Link]

-

Maleimide. PubChem. Available at: [Link]

-

Hugar, K. M., et al. (2025). Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Available at: [Link]

-

Solubility of Things. (n.d.). Trifluoroacetic acid. Available at: [Link]

-

Iannelli, A., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Maleimide. Available at: [Link]

-

Wentzell, J. J. B., et al. (2023). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Atmosphere. Available at: [Link]

-

sodium trifluoroacetate. The Good Scents Company. Available at: [Link]

- Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state. Google Patents.

Sources

- 1. 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione TFA salt, CAS 146474-00-2 | AxisPharm [axispharm.com]

- 2. 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione Trifluoroacetate | 146474-00-2 | TCI AMERICA [tcichemicals.com]

- 3. N-(2-Aminoethyl)maleimide (trifluoroacetate salt) | CAS 146474-00-2 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione Trifluoroacetate [cymitquimica.com]

- 6. n-(2-aminoethyl)maleimide, trifluoroacetate salt | C8H9F3N2O4 | CID 16212752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Maleimide | C4H3NO2 | CID 10935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Maleimide - Wikipedia [en.wikipedia.org]

- 9. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects | MDPI [mdpi.com]

- 10. fluorocarbons.org [fluorocarbons.org]

- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genscript.com [genscript.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. bmglabtech.com [bmglabtech.com]

- 16. pharmatutor.org [pharmatutor.org]

- 17. benchchem.com [benchchem.com]

- 18. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-(2-Aminoethyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)-1H-pyrrole-2,5-dione, commonly known as N-(2-Aminoethyl)maleimide (AEM), is a heterobifunctional crosslinking agent pivotal in bioconjugation and drug delivery.[1][2] The trifluoroacetate salt form enhances its stability and handling. This guide provides a comprehensive analysis of its core mechanism of action, focusing on the principles of the maleimide-thiol reaction, factors influencing its kinetics and specificity, potential side reactions, and its application in advanced bioconjugation strategies such as the development of Antibody-Drug Conjugates (ADCs).

Introduction: The Role of Covalent Modifiers in Bioconjugation

The precise chemical modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical sciences. Covalent modifiers, such as N-(2-Aminoethyl)maleimide (AEM), are indispensable tools for creating stable linkages between different molecular entities. AEM's structure is notable for two key functional groups: a reactive maleimide ring and a primary amine, which is protonated and paired with a trifluoroacetate counter-ion in its salt form.[1][3] This dual functionality allows for versatile applications, primarily leveraging the maleimide group for targeted covalent bonding.

The maleimide moiety is an electrophilic compound that exhibits high selectivity for thiol groups (also known as sulfhydryl groups), which are found in the cysteine residues of proteins and peptides.[4][5] This specific reactivity forms the basis of its utility in site-specific protein modification, fluorescent labeling, and the construction of complex biomolecular architectures like antibody-drug conjugates (ADCs).[6][]

Core Mechanism of Action: The Thiol-Michael Addition

The primary mechanism of action of AEM is the thiol-Michael addition, a type of conjugate addition reaction.[8] This reaction occurs between the electron-deficient double bond of the maleimide ring (the Michael acceptor) and a nucleophilic thiol group (the Michael donor), typically from a cysteine residue on a protein.

The process can be summarized as follows:

-

Thiolate Anion Formation: The reaction is initiated by the deprotonation of the thiol group (-SH) to form a more nucleophilic thiolate anion (-S⁻). The rate of this step is pH-dependent.

-

Nucleophilic Attack: The thiolate anion attacks one of the carbon atoms of the double bond in the maleimide ring.[][8]

-

Protonation: The resulting carbanion is subsequently protonated by a proton source in the reaction medium, such as water, to yield a stable thioether bond.[8]

This reaction is highly efficient and often considered a "click chemistry" reaction due to its high yield, stereospecificity, and the formation of inoffensive byproducts under simple reaction conditions.[8]

Caption: The Thiol-Michael addition reaction between a protein's cysteine residue and AEM.

Factors Influencing Reaction Kinetics and Specificity

The efficiency and selectivity of the maleimide-thiol conjugation are critically dependent on several reaction parameters.

pH

The pH of the reaction medium is the most crucial factor.[9]

-

Optimal Range (pH 6.5-7.5): In this range, the reaction is highly specific for thiol groups.[8][9] The concentration of the reactive thiolate anion is sufficient for a rapid reaction, while the less nucleophilic primary amines (like the side chain of lysine) are protonated and largely unreactive.[8][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[][8]

-

Acidic Conditions (pH < 6.5): The reaction rate decreases as the concentration of the protonated, less reactive thiol form increases.[9]

-

Alkaline Conditions (pH > 7.5): The reaction with primary amines becomes more competitive, leading to a loss of selectivity.[8][9] Additionally, the maleimide ring itself becomes susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative.[10][11]

| pH Range | Primary Reaction | Secondary/Side Reactions | Reaction Rate |

| < 6.5 | Thiol Addition | - | Slow |

| 6.5 - 7.5 | Thiol Addition | - | Optimal |

| > 7.5 | Thiol Addition | Amine Addition, Maleimide Hydrolysis | Fast, but non-specific |

Solvent and Initiators

The choice of solvent and the presence of initiators can influence the reaction mechanism and kinetics.[12] In polar solvents like water, DMSO, or DMF, the thiol-maleimide reaction can proceed without a catalyst because the solvent facilitates the formation of the thiolate ion.[8] Computational studies have shown that the reaction can proceed through base-initiated, nucleophile-initiated, or ion pair-initiated mechanisms depending on the solvent and initiator used.[12][13]

Thiol Oxidation

A significant competing process is the oxidation of free sulfhydryl groups to form disulfide bonds, which are unreactive towards maleimides.[4][5] To mitigate this, reactions should be performed in degassed buffers, and a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used to reduce any existing disulfide bonds prior to conjugation.[4][5][14]

Potential Side Reactions and Stability Considerations

While the maleimide-thiol reaction is robust, an understanding of potential side reactions is crucial for producing homogeneous and stable conjugates.

Hydrolysis

The maleimide ring can undergo hydrolysis, especially at alkaline pH.[10] If this occurs before the reaction with a thiol, the resulting maleamic acid is unreactive.[8] However, if hydrolysis occurs after the thioether bond has formed, the resulting succinamic acid thioether is stable and this ring-opening can prevent the retro-Michael reaction.[8][15]

Retro-Michael Reaction

The thioether bond formed can be slowly reversible through a retro-Michael reaction, particularly in the presence of other thiols.[16] This can lead to "payload migration" in ADCs, where the drug molecule is transferred to other proteins, such as serum albumin.[8]

Thiazine Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the newly formed succinimidyl thioether rearranges to a six-membered thiazine structure.[16][17] This rearrangement is more significant at neutral and basic pH and can be minimized by performing the conjugation under acidic conditions.[16][17]

Caption: Potential side reactions and stability issues in maleimide-thiol conjugation.

Applications in Drug Development

The specific reactivity of AEM makes it a valuable tool in drug development, particularly in the synthesis of ADCs.[6][]

Antibody-Drug Conjugates (ADCs)

In ADC development, AEM can be used as a linker to attach a potent cytotoxic drug to a monoclonal antibody. The antibody directs the drug to cancer cells, and upon internalization, the drug is released, leading to targeted cell death. The stability of the thioether bond is critical for the efficacy and safety of the ADC.[6] Next-generation maleimides (NGMs) have been developed to create more stable conjugates and enable disulfide bridging strategies for more homogeneous ADCs.[15][18][19]

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using AEM.

Experimental Protocol: General Procedure for Protein Labeling

This protocol provides a general guideline for the conjugation of a maleimide compound, such as AEM, to a thiol-containing protein.

Materials:

-

Protein solution (1-10 mg/mL)

-

Degassed conjugation buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[4][5]

-

TCEP (tris(2-carboxyethyl)phosphine) solution

-

Purification column (e.g., gel filtration)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer.[4]

-

Reduction of Disulfides (if necessary): Add a molar excess of TCEP to the protein solution to reduce disulfide bonds. Incubate for 20-30 minutes at room temperature.[4][14][20]

-

Maleimide Addition: Add a 10-20 fold molar excess of the AEM solution to the protein solution while stirring.[4][20]

-

Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4][21]

-

Purification: Remove excess, unreacted AEM by gel filtration, dialysis, or HPLC to obtain the purified protein conjugate.[4][14]

Conclusion

This compound is a powerful and versatile reagent in the field of bioconjugation. Its mechanism of action, centered on the highly specific and efficient thiol-Michael addition, allows for the precise and stable modification of proteins and other biomolecules. A thorough understanding of the reaction kinetics, pH dependence, and potential side reactions is essential for optimizing conjugation strategies and developing robust and effective bioconjugates for research, diagnostics, and therapeutic applications.

References

- Lowe, A. B., & Hoyle, C. E. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing.

- Lowe, A. B., & Hoyle, C. E. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry (RSC Publishing).

- Unknown. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. NIH.

- Unknown. (n.d.).

- Unknown. (n.d.). Maleimide Reaction Chemistry. Vector Labs.

- Unknown. (n.d.).

- Unknown. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. PubMed.

- Unknown. (2017). Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near. Spiral.

- Unknown. (n.d.). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks.

- Unknown. (n.d.).

- Unknown. (2025).

- Unknown. (2020). Protocol: Maleimide Labeling of Protein Thiols. Biotium.

- Unknown. (2018).

- Unknown. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.

- Unknown. (n.d.). Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.

- Unknown. (n.d.). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase.

- Unknown. (2018).

- Unknown. (n.d.). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. NIH.

- Unknown. (n.d.). Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ antibody-drug conjugate (TDC).

- Unknown. (n.d.).

- Morais, M., Forte, N., & Vijay, C. (n.d.). Application of Next Generation Maleimides (NGMs)

- Unknown. (n.d.). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Unknown. (n.d.). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv.

- Unknown. (n.d.). N-(2-Aminoethyl)

- Unknown. (2022).

- Unknown. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed.

- Unknown. (2020).

- Unknown. (1986). Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. PubMed.

- Unknown. (2018).

- Unknown. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.

- Unknown. (n.d.). N-(2-Aminoethyl)maleimide trifluoroacetate salt,;, >=95% (HPLC), >=98% (T). Unknown Source.

- Unknown. (n.d.). N-(2-Aminoethyl)maleimide TFA salt, 146474-00-2. BroadPharm.

- Unknown. (n.d.). HPLC chromatogram of the reaction between N -(2-aminoethyl) maleimide...

- Unknown. (n.d.). n-(2-aminoethyl)

Sources

- 1. N-(2-氨基乙基)马来酰亚胺三氟乙酸盐, 98 (T) - 1 g,采用聚乙烯管包装,250 mg,采用聚乙烯瓶包装 - 规格 [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. n-(2-aminoethyl)maleimide, trifluoroacetate salt | C8H9F3N2O4 | CID 16212752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. nbinno.com [nbinno.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00168D [pubs.rsc.org]

- 14. lifetein.com [lifetein.com]

- 15. researchgate.net [researchgate.net]

- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 20. biotium.com [biotium.com]

- 21. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to Maleimide-Thiol Reaction Chemistry

This guide provides a comprehensive exploration of the maleimide-thiol reaction, a cornerstone of modern bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemistry, critical parameters, and strategic considerations necessary for creating stable and effective bioconjugates. We will delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system for robust and reproducible results.

The Core Mechanism: A Chemoselective Michael Addition

The power of the maleimide-thiol conjugation lies in its efficiency and high degree of selectivity under mild conditions.[1][2] The reaction's foundation is a Michael addition, where a thiol group (typically from a cysteine residue in a protein or peptide) acts as a nucleophile, attacking one of the electron-deficient carbon atoms in the carbon-carbon double bond of the maleimide ring.[1][3] This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][4]

This reaction is often categorized as a "click chemistry" reaction because it meets most of the established criteria: it's modular, high-yielding, generates minimal byproducts, and proceeds under simple, benign conditions (often in aqueous solution).[3][5]

Caption: The core Michael addition reaction and the competing hydrolysis side reaction.

Critical Parameters Influencing the Reaction

The success of a maleimide-thiol conjugation is not merely about mixing reagents; it is about precise control over the reaction environment. Understanding how each parameter influences the kinetics and selectivity is paramount for achieving optimal outcomes.

pH: The Master Variable

The pH of the reaction buffer is the most critical factor governing the maleimide-thiol reaction.[1] The active nucleophile is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). Therefore, the reaction rate is highly pH-dependent.[6]

-

Optimal Range (pH 6.5 - 7.5): This window is the "sweet spot" for conjugation.[1][5] In this range, a sufficient population of thiolate anions exists to drive the reaction forward efficiently, while maintaining excellent chemoselectivity for thiols over other nucleophilic groups, such as amines.[2][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][5]

-

Acidic Conditions (pH < 6.5): Below this range, the thiol group is predominantly protonated (R-SH). This dramatically reduces its nucleophilicity, causing the reaction rate to decrease significantly.[1][6]

-

Alkaline Conditions (pH > 7.5): As the pH increases, two detrimental side reactions become prominent. First, the maleimide ring itself becomes susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative.[5][7] Second, primary amines (e.g., the epsilon-amino group of lysine residues) become deprotonated and increasingly nucleophilic, leading to a loss of selectivity and off-target conjugation.[5][8]

| pH Range | Thiol Reactivity | Selectivity | Key Side Reactions | Rationale |

| < 6.5 | Low | High | - | Thiol is protonated (R-SH), reducing nucleophilicity. |

| 6.5 - 7.5 | Optimal | Excellent | Minimal | Ideal balance of thiolate (R-S⁻) for reaction and selectivity. |

| > 7.5 | High | Low | Maleimide Hydrolysis, Amine Reaction (Lysine) | Increased rate of side reactions compromises yield and specificity. |

Stoichiometry: Molar Ratio of Reactants

The molar ratio of the maleimide reagent to the thiol-containing biomolecule is a key parameter for controlling the extent of labeling. A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[9]

-

For labeling proteins, a 10- to 20-fold molar excess of a maleimide-functionalized dye or drug is often recommended as a starting point.[10]

-

For surface functionalization of nanoparticles, optimal ratios can vary. Studies have shown optimal efficiencies with maleimide-to-ligand ratios ranging from 2:1 to 5:1, depending on the specific ligand.[11][12]

It is critical to optimize this ratio experimentally. An insufficient amount of maleimide will result in incomplete conjugation, while a large excess can lead to non-specific reactions and increase the difficulty of downstream purification.[13]

Temperature and Time

Most maleimide-thiol conjugations are performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[1][4] The lower temperature is often preferred for sensitive proteins to minimize the risk of degradation.[1] The reaction time should be optimized to ensure completion while minimizing potential side reactions or degradation of the conjugate.

Buffers and Solvents

-

Buffers: Common buffers include phosphate-buffered saline (PBS), Tris, or HEPES, ensuring they are free of any extraneous thiol-containing compounds.[9][10]

-

Solvents: Maleimide reagents are often dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous buffer containing the biomolecule.[5][10] It is crucial to prepare maleimide stock solutions immediately before use, as maleimides are prone to hydrolysis in aqueous solutions.[1][5]

Side Reactions and Conjugate Stability: A Field-Proven Perspective

While the primary reaction is robust, a Senior Application Scientist must anticipate and mitigate potential challenges to ensure the final conjugate is stable and effective, particularly in vivo.

The Challenge of Reversibility: The Retro-Michael Reaction

The thiosuccinimide bond, while generally considered stable, can undergo a reversible retro-Michael reaction.[2][13] This is a significant concern in drug development, especially for antibody-drug conjugates (ADCs). In the thiol-rich environment of the body (e.g., in the presence of glutathione or serum albumin), the conjugated payload can detach from its targeting antibody and bind to other molecules, leading to off-target toxicity and reduced efficacy.[13][14][15]

Strategies for Enhancing Stability

-

Post-Conjugation Hydrolysis: The stability of the conjugate can be significantly enhanced by intentionally hydrolyzing the succinimide ring after the initial conjugation is complete.[13][14] The resulting ring-opened succinamic acid thioether is no longer susceptible to the retro-Michael reaction.[13][14] While this hydrolysis occurs spontaneously, the rate for common N-alkylmaleimides is often too slow.[14] Strategies to accelerate this include using "self-hydrolyzing" maleimides with basic groups that catalyze the ring-opening or by adjusting buffer conditions post-conjugation.[16][17]

-

Thiazine Rearrangement: When conjugating a maleimide to an unprotected N-terminal cysteine, the resulting product can undergo an intramolecular rearrangement.[3] The N-terminal amine attacks the succinimide carbonyl, leading to the formation of a stable, six-membered thiazine ring.[3] This side reaction is more pronounced at basic pH and can complicate purification and characterization.[3][18] Conducting the reaction at the lower end of the optimal pH range (e.g., pH 6.5) can help suppress this rearrangement by keeping the N-terminal amine protonated.[3]

Experimental Workflow: A Self-Validating Protocol

This section provides a detailed, step-by-step methodology for a typical maleimide-thiol conjugation to a protein, such as an antibody. The logic is to prepare the protein, perform the conjugation, and then purify and validate the final product.

Caption: A typical experimental workflow for maleimide-thiol protein conjugation.

Step-by-Step Methodology

A. Preparation of Thiol-Containing Protein

-

Dissolve Protein: Dissolve the thiol-containing protein (e.g., antibody, peptide) in a degassed conjugation buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.[4][9] Degassing the buffer is crucial to prevent the re-oxidation of free thiols into disulfide bonds.

-

Reduction of Disulfide Bonds (If Necessary): If the protein's target thiols are present as disulfide bonds, they must first be reduced.

-

Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is thiol-free and does not need to be removed before adding the maleimide.[7][9]

-

Add a 50- to 100-fold molar excess of TCEP to the protein solution.[9]

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 30-60 minutes at room temperature.[4][9]

-

B. Conjugation Reaction

-

Prepare Maleimide Stock: Immediately before use, prepare a fresh 10 mM stock solution of the maleimide-functionalized reagent (e.g., dye, drug-linker) in a high-purity, anhydrous solvent such as DMSO or DMF.[9][10]

-

Initiate Conjugation: Add the required volume of the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).[10] Mix thoroughly but gently to avoid denaturing the protein.

-

Incubate: Flush the vial with inert gas, seal, and incubate the reaction. Typical conditions are 2 hours at room temperature or overnight at 4°C.[4][9] If using a light-sensitive maleimide reagent (e.g., a fluorescent dye), protect the reaction from light.[4]

C. Purification and Characterization

-

Purify the Conjugate: It is essential to remove excess, unreacted maleimide reagent and any reducing agent from the final product. Common methods include:

-

Size-Exclusion Chromatography (SEC) / Gel Filtration

-

Dialysis or Diafiltration

-

High-Performance Liquid Chromatography (HPLC)[1]

-

-

Characterize the Conjugate: The success of the conjugation should be verified.

-

Mass Spectrometry (MS): Confirms the mass of the final conjugate, indicating the number of attached molecules.[9]

-

HPLC: Can be used to assess purity and quantify conjugation efficiency.[9]

-

UV-Vis Spectrophotometry: For fluorescently labeled proteins, this method can be used to determine the Degree of Labeling (DOL).[9]

-

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the arsenal of the bioconjugation scientist.[1] Its high selectivity, rapid kinetics, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[1][19] However, achieving robust and stable conjugates for demanding applications like targeted therapeutics requires a deep, mechanistic understanding. By carefully controlling critical parameters like pH, stoichiometry, and temperature, and by implementing strategies to mitigate side reactions and enhance conjugate stability, researchers can harness the full potential of this essential chemistry.

References

-

Fontaine, S. D., et al. (2015-01-21). Long-term stabilization of maleimide-thiol conjugates. PubMed. [Link]

-

Huang, W., et al. (2019-02-04). Maleimide–thiol adducts stabilized through stretching. Semantic Scholar. [Link]

-

Baldwin, A. D., et al. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]

-

Huang, W., et al. (2019-02-04). Maleimide-thiol adducts stabilized through stretching. PubMed. [Link]

-

Baldwin, A. D., & Kiick, K. L. Tunable degradation of maleimide-thiol adducts in reducing environments. NIH. [Link]

-

Northrop, B. H., et al. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]

-

Talelli, M., et al. (2018-07-28). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed. [Link]

-

Interchim. Antibody Conjugation User Manual. [Link]

-

Bedbrook, M. G., et al. Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. ACS Publications. [Link]

-

Gregory, J. D. Reactivity and pH Dependence of Thiol Conjugation to N-Ethylmaleimide. Sci-Hub. [Link]

-

Fontaine, S. D., et al. Long-Term Stabilization of Maleimide–Thiol Conjugates. [Link]

-

Talelli, M., et al. (2018-03-09). Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]

-

Tinianova, I., et al. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. NIH. [Link]

-

Jones, M. W., et al. (PDF) One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. ResearchGate. [Link]

-

Raines, R. T. Catalysis of imido-group hydrolysis in a maleimide conjugate. NIH. [Link]

-

Bachem AG. (2021-10-05). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. YouTube. [Link]

-

UCL Discovery. minireview: addressing the retro-michael instability of maleimide bioconjugates. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. bachem.com [bachem.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

- 13. benchchem.com [benchchem.com]

- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creativepegworks.com [creativepegworks.com]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. m.youtube.com [m.youtube.com]

- 19. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

The Hidden Variable: A Technical Guide to the Role of Trifluoroacetate (TFA) in Amine-Reactive Crosslinking

Abstract

In the precise world of bioconjugation, seemingly minor components can have profound impacts on experimental outcomes. This guide delves into the often-overlooked role of trifluoroacetate (TFA), a common counter-ion present in commercially available synthetic peptides and crosslinkers. While frequently considered benign, residual TFA can act as a critical hidden variable in amine-reactive crosslinking reactions, primarily those involving N-hydroxysuccinimide (NHS) esters. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles, practical consequences, and robust mitigation strategies to ensure the efficiency, reproducibility, and success of their conjugation workflows.

Introduction: The Ubiquity of TFA in Bioconjugation Reagents

Amine-reactive crosslinkers are foundational tools for covalently linking molecules, enabling the creation of antibody-drug conjugates (ADCs), immobilized enzymes, and fluorescently labeled proteins.[1][2][3] The most prevalent class of these reagents, NHS esters, target the primary amines found on the N-terminus of proteins and the side chain of lysine residues.[4][5] The reaction proceeds via a nucleophilic attack from the deprotonated amine onto the NHS ester, forming a stable and irreversible amide bond.[3][6]

However, many of the building blocks used in these reactions—particularly synthetic peptides and certain custom-synthesized linkers—are purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A critical component of the mobile phase in RP-HPLC is Trifluoroacetic Acid (TFA), which serves as an ion-pairing agent to improve peak resolution.[7][8][9] Consequently, the final lyophilized product is often a TFA salt, where the positively charged amine groups on the peptide are neutralized by trifluoroacetate anions.[10][11] This seemingly innocuous artifact of purification is the primary subject of this guide, as its acidic nature can severely inhibit the very reaction it is intended to participate in.

The Core Problem: pH-Dependency and Acidic Disruption

The success of an NHS ester conjugation is critically dependent on pH.[12][13] The reacting species is the unprotonated, nucleophilic primary amine (-NH₂). At acidic or neutral pH, the amine exists predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺), rendering it unreactive.[5][14] The optimal pH for most NHS ester reactions is therefore slightly alkaline, typically in the range of 7.2 to 8.5, which represents a compromise between maximizing the concentration of reactive amines while minimizing the competing hydrolysis of the NHS ester itself.[4][6][14]

This is where the presence of TFA becomes problematic. Trifluoroacetic acid is a strong acid, with a pKa value around 0.23-0.52.[15][16][17][18] This means that when a peptide-TFA salt is dissolved, it can significantly depress the pH of the reaction solution. Even a well-buffered solution can be overwhelmed if the concentration of the TFA salt is high enough, pushing the local pH well below the optimal range for conjugation. This acidification protonates the target primary amines, effectively halting the desired crosslinking reaction before it can begin.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} dot

Figure 1: The effect of TFA on amine reactivity.

Quantitative Impact: Buffering Systems

The choice of buffer is a critical first line of defense against TFA-induced pH depression. A buffer's effectiveness is determined by its pKa and concentration. The ideal buffer for NHS ester chemistry should have a pKa value close to the desired reaction pH (7.2-8.5) and be used at a sufficient concentration (typically 50-100 mM) to resist pH changes.[6][14] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[4][14]

| Buffer System | pKa (at 25°C) | Useful pH Range | Suitability for Amine-Reactive Chemistry |

| Phosphate-Buffered Saline (PBS) | 7.2 | 6.5 - 7.6 | Common, but buffering capacity is weaker above pH 7.5. May be insufficient for high TFA loads. |

| HEPES | 7.5 | 6.8 - 8.2 | Good choice for physiological pH ranges. Widely used and effective.[6] |

| Sodium Bicarbonate | 10.3 (pKa2) | 9.2 - 11.0 | Effective at maintaining the higher end of the optimal pH range (8.3-8.5).[14] |

| Borate | 9.2 | 8.0 - 10.0 | Excellent buffering capacity in the optimal pH range (pH 8.0-9.0). A robust choice against TFA.[14] |

| Tris | 8.1 | 7.5 - 9.0 | UNSUITABLE. Contains a primary amine that will react with the NHS ester, quenching the reaction.[14] |

Mitigation Strategies and Experimental Protocols

Ensuring successful conjugation in the presence of TFA requires a proactive approach. Two primary strategies can be employed: removing the TFA beforehand or overcoming its effects through careful reaction setup.

Strategy 1: TFA Removal / Counter-ion Exchange

For applications highly sensitive to TFA or where buffering is insufficient, removing the counter-ion is the most robust solution.[8][11]

Protocol: TFA Removal via Lyophilization with HCl [7][10]

This protocol exchanges the trifluoroacetate counter-ion for a chloride ion.

-

Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of 1 mg/mL.[10]

-

Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[10] This concentration is sufficient to facilitate the exchange without damaging most peptides.

-

Incubation: Allow the solution to stand at room temperature for at least 1 minute.[10]

-

Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy powder upon lyophilization.[10]

-

Lyophilization: Lyophilize the sample overnight until all liquid is removed.[10]

-

Repetition: To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution and repeat the freezing and lyophilization steps at least two more times.[7][10]

-

Final Preparation: After the final lyophilization, the resulting peptide-HCl salt is ready to be dissolved in the chosen reaction buffer.

Strategy 2: In-situ pH Verification and Buffer Optimization

This is a more direct approach that avoids pre-processing but requires careful monitoring. The core principle is to treat the peptide-TFA solution as an acidic reagent and rely on a robust buffer to neutralize it.

Protocol: Self-Validating NHS Ester Conjugation

-

Buffer Preparation: Prepare a robust, amine-free buffer such as 100 mM Sodium Borate (pH 8.5) or 100 mM Sodium Bicarbonate (pH 8.3).[12][14]

-

Reagent Preparation:

-

Dissolve the protein to be labeled (e.g., an antibody) in the reaction buffer at a concentration of 2-10 mg/mL.

-

Separately, dissolve the peptide-TFA salt or crosslinker-TFA salt in a small amount of the same reaction buffer.

-

-

Crucial pH Check: Before mixing the reactants, use a calibrated pH meter or high-resolution pH strips to measure the pH of the dissolved peptide-TFA solution. If the pH has dropped significantly below the target (e.g., below 7.5), it indicates a high TFA load.

-

Reaction Assembly & Final Verification:

-

Slowly add the dissolved peptide-TFA solution to the protein solution while gently stirring.

-

This is the self-validating step: Immediately measure the pH of the final reaction mixture. If the pH has fallen out of the optimal range (8.0-8.5), adjust it carefully by adding microliter amounts of a dilute base (e.g., 0.1 M NaOH).

-

-